![molecular formula C6H14ClNO B1593506 Ethyl butyrimidate hydrochloride CAS No. 2208-08-4](/img/structure/B1593506.png)
Ethyl butyrimidate hydrochloride
Overview
Description
Ethyl butyrimidate hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 .
Synthesis Analysis
Ethyl butyrimidate hydrochloride can be synthesized from butyronitrile and ethanol . The synthesis process involves the reaction of dry hydrogen chloride with an ice-cooled solution of nitrile and ethanol. This solution is stirred for two days at room temperature. A solution of ammonia in absolute ethanol is prepared and added to the formed imido acid ethyl ester solution. The reaction mixture is stirred for 5 hours, and the precipitated NH4Cl is filtered off .Molecular Structure Analysis
The linear formula of Ethyl butyrimidate hydrochloride is CH3CH2CH2C(NH)OCH2CH3 · HCl . The compound has a molecular weight of 151.63 .Physical And Chemical Properties Analysis
Ethyl butyrimidate hydrochloride has a melting point of 74-79°C . It is recommended to be stored in a well-ventilated place, under -20°C .Scientific Research Applications
C6H13NO⋅HCl C_6H_{13}NO \cdot HCl C6H13NO⋅HCl
), focusing on unique applications across various fields:Proteomics Research
Ethyl butyrimidate hydrochloride is utilized in proteomics research as a biochemical tool. It aids in the study of proteomes, which are the entire set of proteins expressed by a genome, cell, tissue, or organism at a certain time. This compound is particularly useful in the identification and quantification of proteins, understanding their functions, and their interactions within a biological system .
Organic Synthesis
In the field of organic synthesis , Ethyl butyrimidate hydrochloride serves as an organic building block. It is involved in the synthesis of various organic compounds due to its reactive imidate group, which can act as an electrophile in chemical reactions. This makes it a valuable reagent for constructing complex molecules for further research and development .
Medicinal Chemistry
Researchers in medicinal chemistry employ Ethyl butyrimidate hydrochloride for the development of new therapeutic agents. Its structure allows for the creation of novel compounds that can be tested for pharmacological activity, potentially leading to the discovery of new drugs .
Chemical Biology
In chemical biology , this compound is used to explore the chemical underpinnings of biological systems. It can be used to modify proteins or nucleic acids in a controlled manner, helping to elucidate their biological roles and the effects of their interactions .
Bioconjugation Techniques
Ethyl butyrimidate hydrochloride is applied in bioconjugation techniques where it is used to attach biomolecules to various surfaces or to each other. This is particularly useful in the development of diagnostic tools, such as biosensors, and in the creation of targeted drug delivery systems .
Analytical Chemistry
In analytical chemistry , it is used as a derivatization agent to improve the detection and measurement of analytes in complex mixtures. Its reactivity allows for the modification of chemical groups, enhancing their properties for better analysis via chromatography or spectroscopy .
Material Science
The compound finds application in material science for the modification of surfaces and the synthesis of polymers with specific properties. Its ability to react with a variety of functional groups makes it a versatile tool for designing materials with desired characteristics .
Agricultural Chemistry
Lastly, in agricultural chemistry , Ethyl butyrimidate hydrochloride can be used in the synthesis of agrochemicals. It may contribute to the development of new pesticides or herbicides, offering potential solutions for crop protection and yield improvement .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl butyrimidate hydrochloride is a chemical compound used in laboratory settings and for the synthesis of substances . .
Mode of Action
It is known that the compound is used in the synthesis of other substances .
Pharmacokinetics
The compound is typically stored at 2-8°C .
Action Environment
The action of Ethyl butyrimidate hydrochloride can be influenced by various environmental factors, including temperature and storage conditions. For instance, the compound is typically stored at 2-8°C to maintain its stability .
properties
IUPAC Name |
ethyl butanimidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-5-6(7)8-4-2;/h7H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBFFMMKLWVKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2208-08-4 | |
Record name | Butanimidic acid, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl butyrimidate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyrimidic acid, ethyl ester, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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